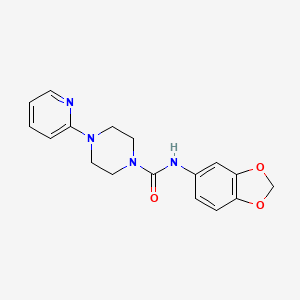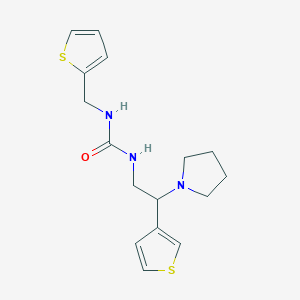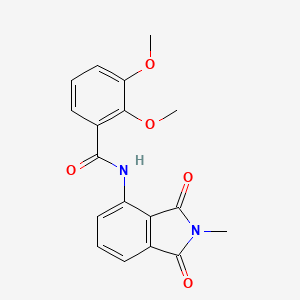![molecular formula C19H27NO5 B2559630 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid CAS No. 796112-42-0](/img/structure/B2559630.png)
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid is a chemical compound with the molecular formula C19H27NO5 . It has a molecular weight of 349.4 g/mol . This compound is also known by its synonyms, including 796112-42-0, 2- [1- (tert-Butoxycarbonyl)-4- (4-methoxyphenyl)piperidin-4-yl]acetic acid, 2- (1- (tert-Butoxycarbonyl)-4- (4-methoxyphenyl)piperidin-4-yl)acetic acid, and 2- [4- (4-methoxyphenyl)-1- [ (2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C19H27NO5/c1-18 (2,3)25-17 (23)20-11-9-19 (10-12-20,13-16 (21)22)14-5-7-15 (24-4)8-6-14/h5-8H,9-13H2,1-4H3, (H,21,22) . The Canonical SMILES string is: CC © ©OC (=O)N1CCC (CC1) (CC (=O)O)C2=CC=C (C=C2)OC .Physical And Chemical Properties Analysis
This compound has a molecular weight of 349.4 g/mol . It has a computed XLogP3-AA value of 2.8, which is a measure of its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . It has six rotatable bonds . Its exact mass and monoisotopic mass are both 349.18892296 g/mol . Its topological polar surface area is 76.1 Ų . It has a complexity of 469 .Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution
The study by Pietra and Vitali (1972) on nucleophilic aromatic substitution reactions provides insights into the mechanisms of reactions involving compounds with aromatic rings and nitro-groups, similar to the structural components of the target compound. This research is foundational in understanding how different groups on aromatic compounds influence reaction pathways, potentially applicable to synthesizing derivatives of "2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid" (Pietra & Vitali, 1972).
Environmental Science and Wastewater Treatment
The research by Goodwin et al. (2018) on reclaiming wastewater from the pesticide industry indicates the importance of understanding and removing complex organic compounds from environmental waters. This study underscores the need for research on compounds like "2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid" in the context of environmental pollution and remediation efforts (Goodwin et al., 2018).
Sorption Studies
Werner, Garratt, and Pigott (2012) reviewed the sorption of phenoxy herbicides to soil, which is relevant to understanding how similar compounds might interact with environmental matrices. Such studies are crucial for assessing the environmental fate and transport of organic compounds, including those structurally related to the target compound (Werner, Garratt, & Pigott, 2012).
Advanced Materials and Chemistry
The work by Philip et al. (2020) on the use of tert-butanesulfinamide in synthesizing N-heterocycles via sulfinimines highlights the importance of specific functional groups in organic synthesis and materials science. This research provides a foundation for understanding how tert-butanesulfinamide and related compounds can be utilized in the synthesis of complex organic molecules, potentially including those related to "2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid" (Philip et al., 2020).
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,13-16(21)22)14-5-7-15(24-4)8-6-14/h5-8H,9-13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDLFYQGUGHHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559547.png)
![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)








![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2559567.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2559568.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2559569.png)
